N-((9H-Fluoren-9-ylidene)methyl)acetamide
Description
Properties
CAS No. |
890-37-9 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-(fluoren-9-ylidenemethyl)acetamide |
InChI |
InChI=1S/C16H13NO/c1-11(18)17-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-10H,1H3,(H,17,18) |
InChI Key |
SHEDMMHYMHLVCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC=C1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((9H-Fluoren-9-ylidene)methyl)acetamide typically involves the condensation of fluorenone with acetamide under acidic or basic conditions. One common method is the reaction of fluorenone with acetamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on maximizing yield while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-((9H-Fluoren-9-ylidene)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The fluorenylidene group can be oxidized to form fluorenone derivatives.
Reduction: Reduction of the fluorenylidene group can yield fluorenylmethyl derivatives.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields fluorenone derivatives, while reduction can produce fluorenylmethyl compounds. Substitution reactions can lead to a variety of substituted acetamide derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N-((9H-Fluoren-9-ylidene)methyl)acetamide has been utilized in the development of novel therapeutic agents. Its derivatives have shown promise as:
-
Antimicrobial Agents : Research has demonstrated that fluorenone derivatives exhibit significant antimicrobial properties. For example, compounds derived from this compound have been tested against various bacterial strains such as E. coli and Staphylococcus aureus, showing zones of inhibition that indicate effective antibacterial activity .
Compound Zone of Inhibition (mm) This compound 17.9 (against E. coli) Related Fluorenone Derivative 19.4 (against S. aureus) - Antitubercular Activity : The compound has also been explored for its potential in treating tuberculosis. Studies have indicated that derivatives of fluorenone can inhibit Mycobacterium tuberculosis with minimal cytotoxicity towards human cell lines, suggesting a favorable therapeutic index .
- Inhibitors of Metabolic Enzymes : The design of inhibitors targeting nicotinamide N-methyltransferase (NNMT), an enzyme linked to metabolic disorders, has incorporated fluorenone derivatives. These inhibitors have shown high affinity and selectivity, indicating potential applications in metabolic disease management .
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Condensation Reactions : The initial step often involves the reaction between 9-fluorenone and appropriate amines or acetamides under controlled conditions to form the desired acetamide.
- Formation of Derivatives : Subsequent reactions can modify the compound to enhance its biological activity or alter its pharmacokinetic properties.
Case Studies
- Antimicrobial Activity Evaluation : In a study evaluating the antimicrobial efficacy of fluorenone derivatives, this compound was tested alongside other synthesized compounds. The results indicated that modifications to the fluorenone structure could significantly enhance antimicrobial potency .
- Tuberculosis Inhibition Study : A series of fluorenone derivatives were synthesized and screened for their antitubercular activity, revealing that certain structural modifications led to improved efficacy against M. tuberculosis. This highlights the versatility of this compound as a scaffold for developing new antitubercular agents .
Mechanism of Action
The mechanism by which N-((9H-Fluoren-9-ylidene)methyl)acetamide exerts its effects is largely dependent on its interaction with molecular targets. The fluorenylidene group can engage in π-π stacking interactions, while the acetamide moiety can form hydrogen bonds with various biological molecules. These interactions can influence the compound’s binding affinity and specificity, making it a valuable tool in molecular recognition studies.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Electronic Comparisons
Key Compounds:
N-9H-Fluoren-2-yl-acetamide (2-AAF) Structure: Acetamide group at the 2-position of fluorene. Properties: Known carcinogen; metabolized via o-hydroxylation and deacetylation to form protein-binding quinoneimines . Molecular Weight: 223.29 g/mol .
N-(9H-Xanthen-9-yl)acetamide
- Structure : Xanthene (oxygen-bridged tricyclic) core with acetamide at the 9-position.
- Properties : Molecular weight 239.27 g/mol; higher hydrophobicity (XLogP3: 1.9) due to the xanthene system .
N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide
- Structure : Bromine and trifluoroacetamide substituents on fluorene.
- Properties : Increased steric bulk and electron-withdrawing effects alter reactivity and metabolic stability .
N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide
- Structure : Naphthalene-phenyl hybrid with intramolecular N–H⋯O hydrogen bonding.
- Crystallography : Dihedral angles between aromatic systems (81.5–84.7°) influence packing and solubility .
Table 1: Structural and Physical Properties
Crystallographic and Intermolecular Interactions
- N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide : Intramolecular N–H⋯O and intermolecular O–H⋯O hydrogen bonds stabilize crystal packing .
- N-(9H-Fluoren-9-ylidene)-4-methylaniline : Planar fluorenylidene system facilitates π-π stacking, relevant for optoelectronic materials .
- This compound : Expected to exhibit similar planar stacking but with additional hydrogen bonding via the acetamide group.
Biological Activity
N-((9H-Fluoren-9-ylidene)methyl)acetamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and interactions with various biomolecules. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant case studies that illustrate its therapeutic potential.
This compound can be synthesized through a multi-step organic reaction involving the condensation of 9H-fluoren-9-aldehyde with acetamide. The compound features a fluorenylidene moiety, which is known for its planar structure and ability to participate in π-π interactions and hydrogen bonding, influencing its biological activity.
Chemical Structure:
- Molecular Formula: C16H15N
- Molecular Weight: 237.3 g/mol
- Melting Point: Approximately 172 °C
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorenylidene moiety enhances the compound's binding affinity due to its capacity for π-π stacking and hydrogen bonding with amino acid residues in target proteins. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.
3.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance, in vitro assays demonstrated that the compound exhibits cytotoxic effects on human pancreatic cancer (Patu8988), esophageal cancer (ECA109), and gastric cancer (SGC7901) cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Patu8988 | 15 | Induction of apoptosis |
| ECA109 | 20 | Inhibition of cell proliferation |
| SGC7901 | 18 | Modulation of apoptotic pathways |
3.2 Interaction with Metabolic Enzymes
Nicotinamide N-methyltransferase (NNMT) is a metabolic enzyme linked to various diseases, including diabetes and obesity. This compound has been explored as a potential inhibitor of NNMT, showing promising results in structure-based design studies that suggest it could serve as a selective inhibitor, thereby modulating metabolic pathways associated with these conditions .
4.1 Study on Antitumor Activity
A study published in BMC Cancer investigated the effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity, with an IC50 value indicating effective inhibition at relatively low concentrations .
4.2 Mechanistic Insights from Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and its target proteins. These studies revealed that the compound effectively occupies the active site of NNMT, suggesting a competitive inhibition mechanism that could be leveraged for therapeutic applications .
5. Conclusion
This compound presents a compelling profile for further research due to its diverse biological activities, particularly in anticancer applications and metabolic modulation. The ongoing exploration of its mechanisms and interactions will likely yield significant insights into its potential therapeutic uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
